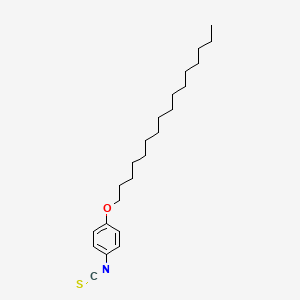
Lead(II) hexafluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) hexafluoroacetylacetonate is an organometallic compound with the chemical formula Pb(CF₃COCHCOCF₃)₂ . It is known for its unique properties and applications in various scientific fields. This compound is typically a white powder and is used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II) hexafluoroacetylacetonate can be synthesized through the reaction of hexafluoroacetylacetone with lead(II) chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of high-purity reagents and controlled environments ensures the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other ligands to form new complexes.
Coordination Reactions: It forms coordination polymers with other metal β-diketonates.
Common Reagents and Conditions:
Reagents: Common reagents include other metal β-diketonates and organic solvents.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are often heterometallic complexes, which have applications in materials science and catalysis .
Applications De Recherche Scientifique
Lead(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination polymers.
Materials Science: It is utilized in the preparation of thin films and coatings due to its volatility and stability.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Electronics: It is employed in the fabrication of electronic components, including semiconductors and LEDs.
Mécanisme D'action
The mechanism of action of Lead(II) hexafluoroacetylacetonate involves its ability to form stable complexes with other metals and organic ligands. The compound’s hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, stabilizing the lead(II) center and facilitating various chemical reactions . The molecular targets and pathways involved are primarily related to its coordination chemistry and ability to form heterometallic complexes.
Comparaison Avec Des Composés Similaires
Lead(II) acetylacetonate: Another lead-based β-diketonate with similar coordination properties but different reactivity due to the absence of fluorine atoms.
Copper(II) hexafluoroacetylacetonate: A copper-based analogue that forms similar coordination polymers but with different electronic properties.
Uniqueness: Lead(II) hexafluoroacetylacetonate is unique due to its high stability, strong electron-withdrawing ligands, and ability to form a wide range of heterometallic complexes. These properties make it particularly valuable in materials science and catalysis .
Propriétés
Formule moléculaire |
C10H2F12O4Pb |
|---|---|
Poids moléculaire |
621 g/mol |
Nom IUPAC |
bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]lead |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Clé InChI |
VPDFYHDIFAQDGC-PAMPIZDHSA-L |
SMILES isomérique |
C(=C(\O[Pb]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
SMILES canonique |
C(=C(C(F)(F)F)O[Pb]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
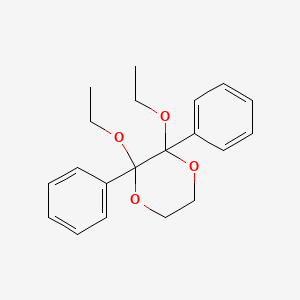
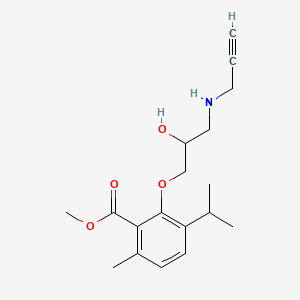
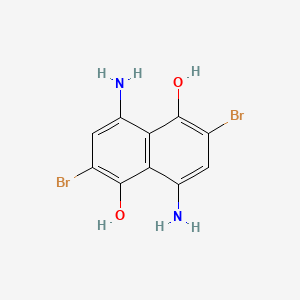
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)

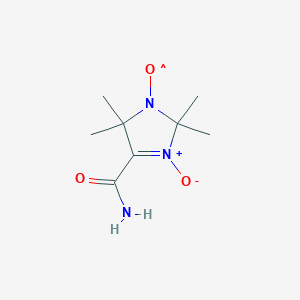
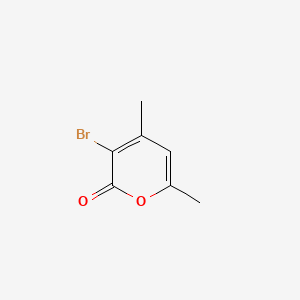
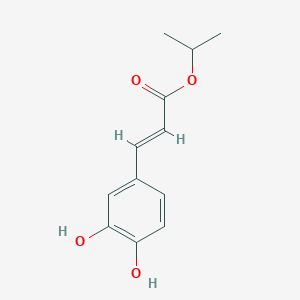
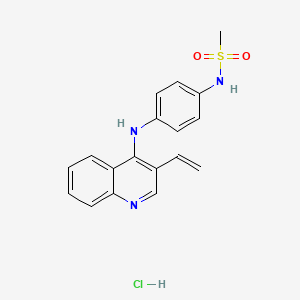
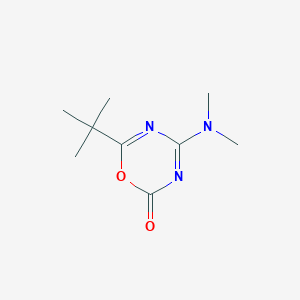
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
